4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using different methods . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can be synthesized through various chemical reactions . For example, a new library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized .Scientific Research Applications
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Anti-Inflammatory Applications
- Field : Pharmacology
- Summary : Pyrimidines, including derivatives like “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of these pyrimidines involves various methods, and their anti-inflammatory effects are studied using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Potential SARS-CoV-2 Treatment
- Field : Virology
- Summary : A detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7, was conducted with “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, a compound synthesized from "4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine" .
- Methods : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques . The molecular docking was performed against SARS-CoV-2 receptors .
- Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .
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Anticancer Applications
- Field : Oncology
- Summary : Pyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anticancer activity . These compounds are recognized as valuable in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
- Methods : The synthesis of these pyrimidines involves various methods, and their anticancer effects are studied using in vitro anticancer potential and its correlation with the structure-activity relationship (SAR) .
- Results : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
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Antibacterial Applications
- Field : Microbiology
- Summary : Pyrimidine derivatives have been found to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria .
- Methods : The synthesis of these pyrimidines involves various methods, and their antibacterial effects are studied using in vitro antibacterial assays .
- Results : Among the tested compounds, certain pyrimidine derivatives exhibited higher antibacterial activity than the standard drugs .
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Kinase Inhibitors in Cancer Treatment
- Field : Oncology
- Summary : Thienopyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been studied for their potential as kinase inhibitors in cancer treatment . These compounds can inhibit various enzymes and pathways, potentially leading to effective anticancer drugs .
- Methods : The compounds are synthesized and then tested for their inhibitory effects on various enzymes and pathways involved in cancer progression .
- Results : The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive for drug development .
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Raw Material in Synthesis of Anticancer Agents
- Field : Medicinal Chemistry
- Summary : Certain thiophene derivatives, which can be synthesized from “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, are used as raw materials in the synthesis of anticancer agents .
- Methods : The synthesis involves the use of 2-butylthiophene, a derivative of “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, as a raw material .
- Results : The synthesized anticancer agents have shown promising results in preliminary tests .
Future Directions
properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIYJIDEDCZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |
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